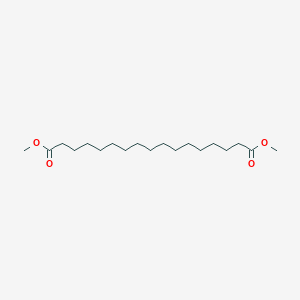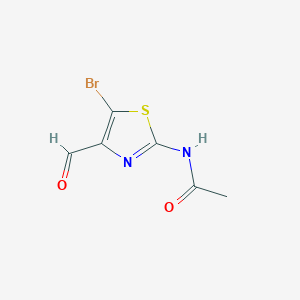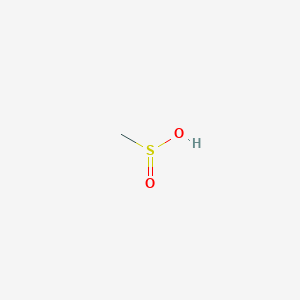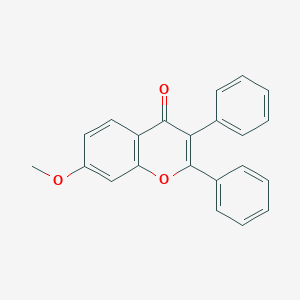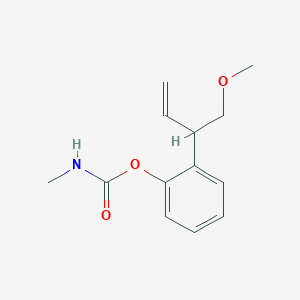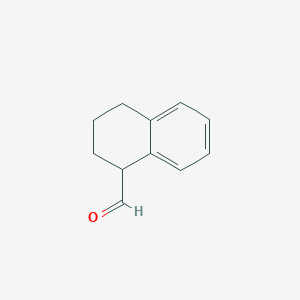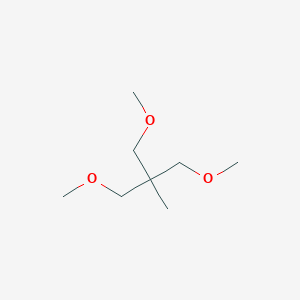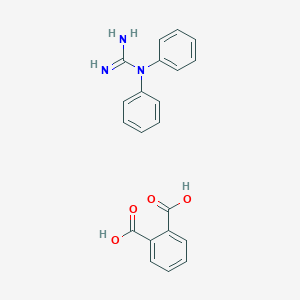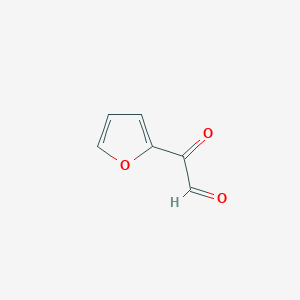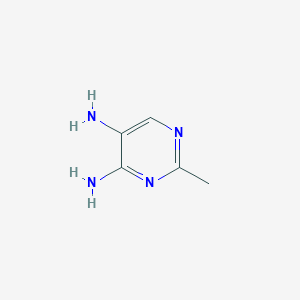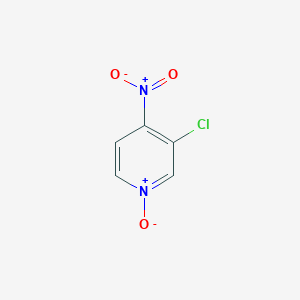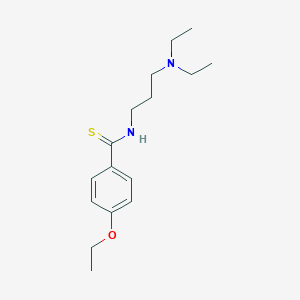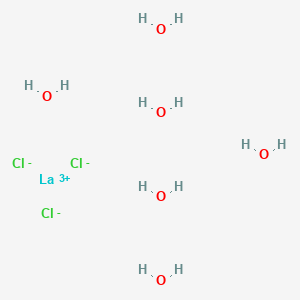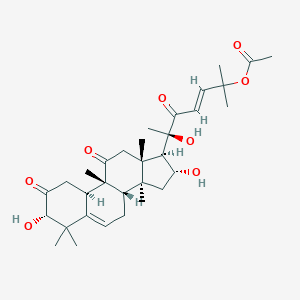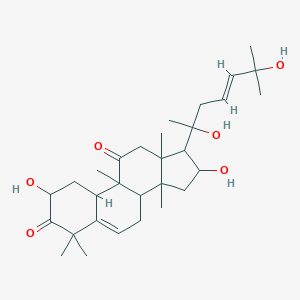
22-deoxocucurbitacin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-deoxocucurbitacin D is a natural compound that belongs to the cucurbitacin family. It is found in various plants, including Cucurbitaceae, and has been shown to have potential therapeutic properties. This compound has been the subject of numerous scientific studies over the years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Scientific Research Applications
1. Potential Use in Cancer Therapy
Research has indicated that vitamin D analogues, such as 22-ene-25-oxa-vitamin D (related to 22-deoxocucurbitacin D), show significant immunosuppressive effects. This property is beneficial for treating conditions like lung cancer, as these compounds can inhibit metastasis and angiogenesis in cancer cells without the hypercalcemic toxicity typically associated with vitamin D. This makes them promising candidates for cancer treatment and prevention (Daniel et al., 2005).
2. Role in Steroid Modification
Efficient modification of steroid 20S-hydroxy functionality, a process relevant to compounds like 22-deoxocucurbitacin D, is crucial for the industrial preparation of medically important derivatives. For instance, the one-pot method involving alkylation and reductive cleavage of the epoxy bond is a significant process for creating derivatives like Maxacalcitol, a 1α,25-dihydroxy-22-oxa-vitamin D3. These derivatives have considerable medicinal importance (Shimizu et al., 2004).
3. Application in Molecular Biology and Drug Development
The synthesis and evaluation of ortho-Aryl N-Hydroxycinnamides as potent inhibitors of specific enzymes (like Histone Deacetylases) are critical in biological processes and diseases. Compounds related to 22-deoxocucurbitacin D, owing to their structural similarities, can be potential candidates in developing targeted therapies for diseases like lung cancer (Huang et al., 2012).
4. Implications in Chronopharmacology and Osteoporosis
The chronopharmacological effects of certain vitamin D analogues, which include derivatives of 22-deoxocucurbitacin D, have been studied in models of osteoporosis. These compounds demonstrate varied efficacy and toxicity based on dosing time, indicating their potential as more effective and safer treatment options for osteoporosis compared to other vitamin D3 analogues (Tsuruoka et al., 2004).
5. Exploring Anti-inflammatory and Analgesic Activities
Studies have investigated the analgesic and anti-inflammatory activities of cucurbitacins, closely related to 22-deoxocucurbitacin D. These compounds, isolated from certain plant seeds, have shown significant in vivo anti-inflammatory and analgesic activities, suggesting their potential as new lead compounds for pain and inflammation management (Marzouk et al., 2013).
properties
CAS RN |
15371-78-5 |
|---|---|
Product Name |
22-deoxocucurbitacin D |
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18-21,23,31-32,35-36H,11,13-16H2,1-8H3/b12-9+ |
InChI Key |
IJFYQSUPMMVTOA-NZKKDQNNSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O |
SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



